molecular formula C21H14F8N6O2 B610188 Praliciguat CAS No. 1628730-49-3

Praliciguat

Katalognummer: B610188
CAS-Nummer: 1628730-49-3
Molekulargewicht: 534.4 g/mol
InChI-Schlüssel: CYSJNTQNMDWAJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Praliciguat is a soluble guanylate cyclase stimulator that has shown promise in the treatment of various cardiovascular and metabolic diseases. It is currently under investigation for its potential benefits in conditions such as heart failure with preserved ejection fraction and diabetic nephropathy .

Wissenschaftliche Forschungsanwendungen

Praliciguat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der Stimulation der löslichen Guanylatcyclase zu untersuchen.

    Biologie: Es wird verwendet, um die Rolle der zyklischen Guanosinmonophosphat-Signalgebung in verschiedenen biologischen Prozessen zu untersuchen.

    Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf- und Stoffwechselerkrankungen untersucht.

    Industrie: Es wird bei der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Stimulation der löslichen Guanylatcyclase, wodurch wiederum die Stickstoffoxid-Signalgebung verstärkt wird. Dies führt zu einem Anstieg der zyklischen Guanosinmonophosphat-Spiegel, was zu verschiedenen physiologischen Effekten wie Vasodilatation, entzündungshemmenden und antifibrotischen Wirkungen führt . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Stickstoffoxid-zyklischen Guanosinmonophosphat-Signalweg .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig in seiner breiten Gewebsverteilung und seiner Fähigkeit, mehrere positive Wirkungen hervorzurufen, darunter hämodynamische, entzündungshemmende und antifibrotische Wirkungen

Wirkmechanismus

Target of Action

Praliciguat is a potent and orally active soluble guanylate cyclase (sGC) stimulator . The primary target of this compound is the sGC, an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO) .

Mode of Action

This compound enhances NO signaling by stimulating sGC . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) . This interaction results in the potentiation of the NO-cGMP pathway .

Biochemical Pathways

The activation of sGC by this compound leads to an increase in cGMP production. This, in turn, activates cGMP-dependent protein kinase, modulating physiological mechanisms such as vasodilation, fibrosis, and others . The stimulation of sGC and the subsequent increase in cGMP levels have been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .

Pharmacokinetics

This compound is extensively metabolized in rats via hydroxylation, N-dealkylation, glucuronidation, sulfation, and glutathione conjugation . The most abundant metabolites recovered in bile were this compound-glucuronide and hydroxy-praliciguat-glucuronide . Nearly 100% of this compound was biotransformed to a single O-glucuronide . Most of the this compound-derived radioactivity was excreted within 48 hours after oral administration . Mean cumulative recovery of the administered radioactivity in urine and feces over 168 hours was 3.7% and 95.7%, respectively .

Result of Action

This compound has been shown to have beneficial metabolic effects in preclinical models of metabolic dysfunction . In a mouse diet-induced obesity model, this compound treatment resulted in lower levels of fasting plasma insulin, C-peptide, triglycerides, and HOMA-IR (homeostatic model assessment for insulin resistance) than controls . It also resulted in increased energy utilization and improved insulin sensitivity .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. In a study where mice were placed on a high-fat diet, this compound treatment resulted in lower levels of fasting plasma insulin, C-peptide, triglycerides, and HOMA-IR than in the control group . This suggests that the efficacy of this compound can be influenced by dietary factors.

Zukünftige Richtungen

Praliciguat has shown promise in preclinical and clinical studies for the treatment of conditions like heart failure with preserved ejection fraction (HFpEF) and diabetic nephropathy (DN) . The company intends to pursue out-license of this compound for late-stage development .

Biochemische Analyse

Biochemical Properties

Praliciguat enhances nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling . This signaling pathway is crucial for various biochemical reactions in the body, including those that regulate vascular tone, inflammation, and fibrosis . This compound interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) .

Cellular Effects

This compound has been shown to have broad tissue distribution and elicits hemodynamic, anti-inflammatory, and anti-fibrotic effects . It influences cell function by enhancing NO-cGMP signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme soluble guanylate cyclase (sGC). This compound stimulates sGC, leading to an increase in the production of cGMP . This increase in cGMP production enhances NO-cGMP signaling, which has been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .

Temporal Effects in Laboratory Settings

Studies have shown that this compound has broad tissue distribution and can enhance NO-cGMP signaling .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve insulin sensitivity, glucose tolerance, and lower circulating and liver triglycerides . These effects were observed at a dosage of 6 mg/kg .

Metabolic Pathways

This compound is involved in the NO-cGMP signaling pathway . It interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cGMP from GTP .

Transport and Distribution

This compound has broad tissue distribution

Subcellular Localization

Given its role as a soluble guanylate cyclase (sGC) stimulator, it is likely that it is localized in the cytoplasm where sGC is typically found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Praliciguat can be synthesized through multiple routes. One common method involves the chlorination of isoxazole-3-carboxylic acid in the presence of catalytic dimethylformamide in toluene . Another route includes the use of various organic solvents and reagents to achieve the desired chemical structure .

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves multiple steps of purification and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Praliciguat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtige gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion reduzierte Formen von this compound erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Praliciguat: this compound is unique in its broad tissue distribution and its ability to elicit multiple beneficial effects, including hemodynamic, anti-inflammatory, and anti-fibrotic effects

Eigenschaften

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSJNTQNMDWAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101232
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628730-49-3
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praliciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praliciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.